Ethyl 2-amino-6-bromonicotinate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 2-amino-6-bromonicotinate (MW 245.07, C₈H₉BrN₂O₂) offers a unique 2-amino-6-bromo pyridine scaffold with orthogonal reactivity. The 6-bromo group enables precise Suzuki-Miyaura coupling, while the 2-amino/3-ester ortho-relationship facilitates fused heterocycle synthesis. Its LogP of 1.603 and regiospecific substitution pattern ensure superior cross-coupling selectivity versus 4-/5-bromo isomers, making it ideal for kinase inhibitor and CNS-targeted library synthesis.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Cat. No. B12331750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-bromonicotinate
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)Br)N
InChIInChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11)
InChIKeyRGLIWXCIEHOAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-6-Bromonicotinate: A Regiospecifically Substituted Pyridine Scaffold for Precision Medicinal Chemistry and Cross-Coupling


Ethyl 2-amino-6-bromonicotinate (CAS 1806997-65-8, C₈H₉BrN₂O₂, MW 245.07) is a heterocyclic building block that belongs to the class of substituted nicotinates. Its structure features a pyridine core with an amino group at the 2-position, a bromine atom at the 6-position, and an ethyl ester at the 3-position. This precise 2-amino-6-bromo substitution pattern distinguishes it from regioisomeric analogs such as the 5-bromo derivative (CAS 433226-06-3) or the 2-bromo-6-amino isomer (CAS 1379371-36-4) . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, anti-infective agents, and CNS disorders, where the orthogonal reactivity of the 6-bromo group enables palladium-catalyzed cross-coupling while the 2-amino group permits subsequent amination or heterocycle construction .

Why Regioisomeric 2-Amino-Bromonicotinates Are Not Interchangeable: The Critical Role of Bromine Position and Ester Lipophilicity


Generic substitution among 2-amino-bromonicotinate esters is precluded by the strict positional dependence of both synthetic utility and physicochemical properties. The 6-bromo isomer places the halogen atom para to the pyridine nitrogen, creating a unique electronic environment that modulates cross-coupling reactivity and alters hydrogen-bonding potential relative to 4- or 5-bromo congeners . Furthermore, the ethyl ester in Ethyl 2-amino-6-bromonicotinate confers a calculated LogP of 1.603, which differs significantly from the methyl ester analog (LogP 2.15) and the free acid (LogP 1.71), directly impacting solubility, membrane permeability, and suitability for specific synthetic transformations . These regiospecific and ester-dependent variations mean that substituting one member of this family for another can lead to divergent reaction outcomes, altered pharmacokinetic profiles in downstream candidates, and compromised batch-to-batch reproducibility. The quantitative evidence below substantiates why this specific compound warrants prioritized selection over its closest analogs.

Quantitative Differentiation of Ethyl 2-Amino-6-Bromonicotinate: Evidence from Physicochemical, Reactivity, and Purity Comparisons


Lipophilicity Modulation via Ethyl Ester: LogP Comparison vs. Methyl Ester and Free Acid

Ethyl 2-amino-6-bromonicotinate exhibits a calculated LogP of 1.603, representing a balanced lipophilicity profile that is intermediate between the more polar free acid (LogP 1.71) and the more lipophilic methyl ester (LogP 2.15) . This difference in LogP values arises from the ester moiety and directly influences the compound's solubility and permeability characteristics, making the ethyl ester a distinct entity in the 2-amino-6-bromonicotinate series.

Lipophilicity Drug Design Physicochemical Properties

Regiospecific Cross-Coupling Reactivity: The 6-Bromo Position Enables Targeted C–C Bond Formation

The bromine atom at the 6-position of the pyridine ring is a key structural feature that imparts distinct reactivity in palladium-catalyzed cross-coupling reactions. While the 5-bromo isomer (Ethyl 2-amino-5-bromonicotinate) is also a competent substrate for Suzuki-Miyaura couplings, the 6-bromo derivative places the halogen para to the pyridine nitrogen. This electronic arrangement can modulate the rate and selectivity of the coupling, as the para-bromo substituent is less electron-withdrawing than the meta-bromo in the 5-isomer, potentially leading to different reaction kinetics and yields in comparable transformations .

Cross-Coupling Palladium Catalysis Synthetic Chemistry

Purity Benchmarking: Commercial Availability at 97% Purity

Ethyl 2-amino-6-bromonicotinate is commercially available from multiple reputable vendors with a specified purity of 97%, as determined by HPLC or similar analytical methods . This purity level is comparable to that of the closely related 2-amino-5-bromonicotinate, which is also offered at 97-98% purity . The availability of a consistent, high-purity product is essential for ensuring reproducible results in multi-step syntheses and for minimizing the impact of impurities on biological assays.

Quality Control Sourcing Reproducibility

Acidic Character of the Core: pKa of 2-Amino-6-Bromonicotinic Acid as a Surrogate

The predicted pKa of 2-amino-6-bromonicotinic acid, the free acid analog, is 3.98 ± 0.10 . While this value is for the carboxylic acid and not the ethyl ester, it provides insight into the inherent acidity of the 2-amino-6-bromopyridine core. This pKa is comparable to that of 2-aminonicotinic acid (pKa ~4.0), indicating that the bromine substituent at the 6-position does not drastically alter the acid-base properties of the pyridine ring.

Acid-Base Chemistry pKa Physicochemical Properties

Optimal Application Scenarios for Ethyl 2-Amino-6-Bromonicotinate in Drug Discovery and Chemical Biology


Synthesis of 2-Amino-6-Aryl Nicotinate Derivatives via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent serves as a robust handle for palladium-catalyzed Suzuki-Miyaura coupling with a diverse array of aryl and heteroaryl boronic acids. This transformation enables the rapid generation of 2-amino-6-aryl nicotinate libraries, a core structural motif found in numerous kinase inhibitors and CNS-targeted compounds . The regiospecific placement of the bromine atom ensures the introduction of aromatic diversity at the 6-position, a key vector for modulating target engagement and improving pharmacokinetic properties.

Construction of Fused Heterocyclic Scaffolds via Intramolecular Cyclizations

The ortho-relationship between the 2-amino group and the 3-ethyl ester in Ethyl 2-amino-6-bromonicotinate provides an ideal template for the synthesis of fused pyridopyrimidines, pyridopyrazines, and other nitrogen-containing heterocycles. These bicyclic systems are privileged scaffolds in medicinal chemistry, often exhibiting enhanced potency and selectivity compared to their monocyclic counterparts . The 6-bromo group can be retained for further diversification or removed via hydrogenolysis as required.

Precursor for 2-Amino-6-Bromonicotinic Acid in Amide Bond Formation

Saponification of the ethyl ester yields 2-amino-6-bromonicotinic acid (CAS 1196157-51-3), a versatile intermediate for the synthesis of amide-containing bioactive molecules . The free acid can be readily coupled with a wide range of amines using standard peptide coupling reagents, providing access to diverse chemical space for hit-to-lead optimization and for the preparation of focused chemical libraries targeting protein-protein interactions and enzyme active sites.

Investigation of Halogen Bonding Interactions in Molecular Recognition

The presence of both a bromine atom and an amino group on the pyridine ring makes Ethyl 2-amino-6-bromonicotinate an excellent probe molecule for studying halogen bonding in the context of protein-ligand interactions . The 6-bromo substituent can engage in non-covalent interactions with backbone carbonyl oxygens or with electron-rich amino acid side chains in protein binding pockets, providing an additional layer of specificity beyond traditional hydrogen bonding and hydrophobic effects. This property is particularly valuable in the design of selective enzyme inhibitors and receptor modulators.

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